propyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Propyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group and a sulfanylidene moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. For instance, the reaction can be carried out using benzaldehyde, ethyl acetoacetate, and thiourea in the presence of hydrochloric acid as a catalyst .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using solvent-free conditions and reusable catalysts. For example, potassium phthalimide has been reported as an efficient and green catalyst for the one-pot synthesis of dihydropyrimidinones under solventless conditions at elevated temperatures . This method is not only environmentally friendly but also offers high yields and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
Propyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted dihydropyrimidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of enzymes involved in metabolic pathways.
Medicine: For its potential antiviral, antibacterial, and anticancer activities.
Industry: As a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzyme active sites, inhibiting their activity. The sulfanylidene moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function. These interactions can disrupt key biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Methyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Uniqueness
Propyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C15H17N3O4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
propyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O4S/c1-3-7-22-14(19)12-9(2)16-15(23)17-13(12)10-5-4-6-11(8-10)18(20)21/h4-6,8,13H,3,7H2,1-2H3,(H2,16,17,23) |
InChI Key |
UOTWMSYUTOLDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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